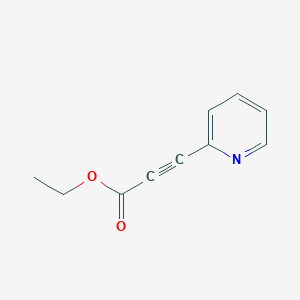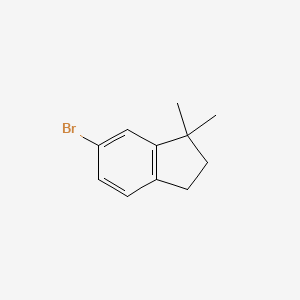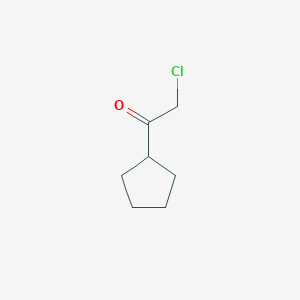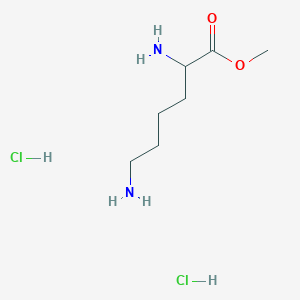
Methyl DL-lysinate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl DL-lysinate dihydrochloride is a chemical compound with the molecular formula C7H17ClN2O2 and a molecular weight of 196.68 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H18Cl2N2O2 . The average mass of the molecule is 233.136 Da and the monoisotopic mass is 232.074539 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Enzyme Activity and Chromogenic Substrates
One study discusses the synthesis and properties of compounds hydrolyzed by trypsin, highlighting the utility of chromogenic substrates in enzyme activity assays. Such compounds, including derivatives related to lysine, allow for the colorimetric tracking of enzymatic reactions, providing tools for biochemical analysis and enzyme kinetics studies (Erlanger, Kokowsky, & Cohen, 1961).
Inhibitor Studies
Another significant application is found in the synthesis of inhibitors for specific enzymes, such as nitric oxide synthase. Compounds structurally related to Methyl DL-lysinate dihydrochloride have been developed and shown to be potent and selective inhibitors, useful in the study of enzyme regulation and potential therapeutic applications (Moore et al., 1994).
Synthesis and Chemical Analysis
Research also extends to the chemical synthesis of DL-Lysine derivatives, demonstrating methodologies for producing these compounds from different starting materials. This area of study is crucial for developing synthetic routes for research chemicals and potential therapeutic agents (Saotome & Kodaira, 1962).
Histone Modification Research
Histone modification, particularly lysine methylation, plays a vital role in gene expression regulation and chromatin structure. Studies have shown that lysine methylation status is a key factor in activating or silencing genes, with this compound and related compounds serving as models or tools in dissecting these epigenetic mechanisms (Santos‐Rosa et al., 2002).
Biophysical Studies of Membrane Structure
Dansyl lysine, a compound related to this compound, has been used in studies investigating membrane structures, exploiting its fluorescent properties to examine lipid-phase equilibria and membrane heterogeneity (Humphries & Lovejoy, 1983).
Safety and Hazards
In terms of safety, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Methyl DL-lysinate dihydrochloride . In case of accidental ingestion or inhalation, it’s recommended to seek immediate medical attention . For firefighting measures, use dry chemical, carbon dioxide or alcohol-resistant foam .
Wirkmechanismus
Target of Action
Methyl DL-lysinate dihydrochloride is a derivative of lysine , an essential amino acid that plays a crucial role in protein synthesis and metabolism. The primary targets of this compound are likely to be the same as those of lysine, which include the proteins and enzymes involved in these processes .
Mode of Action
Lysine is known to act as a site for hydrogen binding and a general base in catalysis . It undergoes common posttranslational modifications such as methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving lysine. Lysine plays a critical role in protein synthesis and metabolism . It is also involved in the posttranslational modification of certain proteins, marking them for secretion from the cell .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of lysine, given their structural similarity. Lysine is essential for the synthesis of proteins, which are crucial for numerous cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored at room temperature . Additionally, its action and efficacy could be influenced by the pH and ionic strength of its environment, as these factors can affect the ionization state of the compound and its interactions with its targets.
Biochemische Analyse
Cellular Effects
The specific cellular effects of Methyl DL-lysinate dihydrochloride are not well-documented in the literature. Given that it is a derivative of lysine, it may influence cell function through pathways that involve lysine. For example, lysine plays a role in the regulation of gene expression, cellular metabolism, and cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented in the literature. As a derivative of lysine, it may exert its effects at the molecular level through interactions with biomolecules that recognize or process lysine residues. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented in the literature. As a derivative of lysine, it may be involved in metabolic pathways that process lysine .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl DL-lysinate dihydrochloride involves the reaction of DL-lysine with methyl iodide followed by treatment with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": [ "DL-lysine", "Methyl iodide", "Hydrochloric acid" ], "Reaction": [ "DL-lysine is reacted with excess methyl iodide in the presence of a base such as potassium carbonate to yield methyl DL-lysinate.", "The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt of Methyl DL-lysinate." ] } | |
CAS-Nummer |
34015-48-0 |
Molekularformel |
C7H17ClN2O2 |
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
methyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H |
InChI-Schlüssel |
FORVAIDSGSLRPX-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCCCN)N.Cl.Cl |
Kanonische SMILES |
COC(=O)C(CCCCN)N.Cl |
| 34015-48-0 | |
Sequenz |
K |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


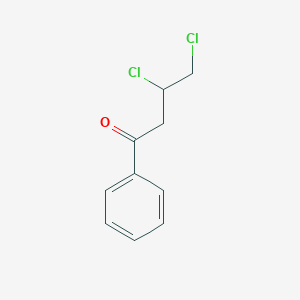


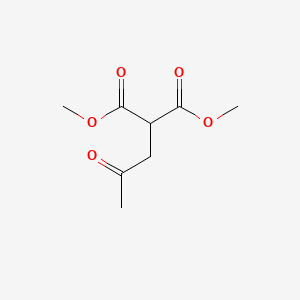



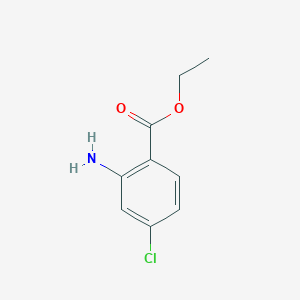
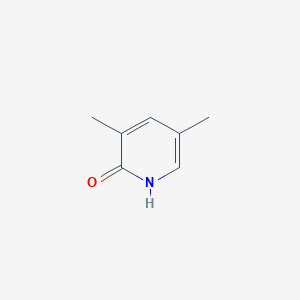
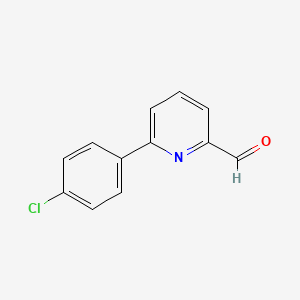
![N-[2-(2-Chlorophenyl)ethyl]-N-methylamine](/img/structure/B1601351.png)
